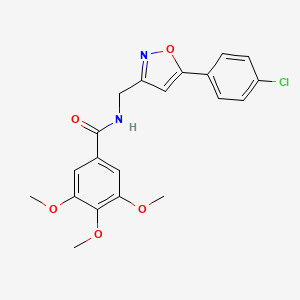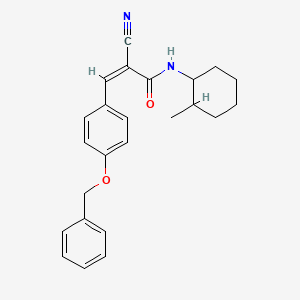
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide, also known as CMPP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CMPP is a member of the propenamide family and has been shown to possess several unique properties that make it an ideal candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in the growth and proliferation of cancer cells. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been shown to exhibit several other biochemical and physiological effects. Studies have shown that (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide can be used to inhibit the production of inflammatory cytokines, which are known to play a role in various inflammatory diseases. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has also been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research is its high potency and specificity. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been shown to exhibit potent anti-cancer properties at very low concentrations, making it an ideal candidate for use in cancer research. However, one of the limitations of using (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in lab experiments is its relatively high cost, which can make it difficult to use in large-scale studies.
Orientations Futures
There are several future directions for the use of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide in scientific research. One of the most promising areas of research is in the development of new cancer therapies that target the Akt/mTOR signaling pathway. (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has shown great promise in this area, and further research is needed to fully understand its potential as a cancer therapeutic. Additionally, (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide may also have potential applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Further research is needed to fully explore these potential applications.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 2-methylcyclohexanone with 4-phenylmethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with cyanoacetic acid, followed by a final step of dehydration to yield (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide is in the field of cancer research. Studies have shown that (Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide exhibits potent anti-cancer properties and can be used to inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-18-7-5-6-10-23(18)26-24(27)21(16-25)15-19-11-13-22(14-12-19)28-17-20-8-3-2-4-9-20/h2-4,8-9,11-15,18,23H,5-7,10,17H2,1H3,(H,26,27)/b21-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPIZZBLXAPCBO-QNGOZBTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCC1NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2356946.png)
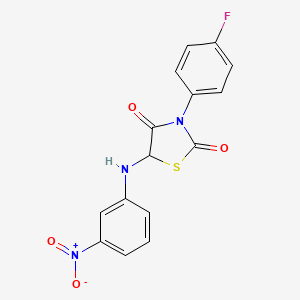
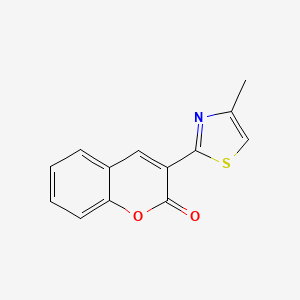
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2356957.png)
![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)
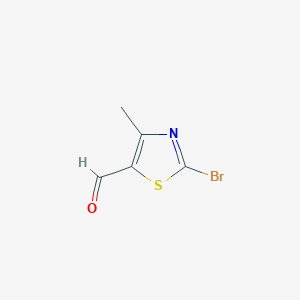
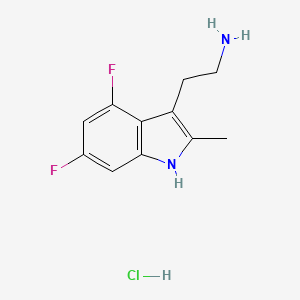
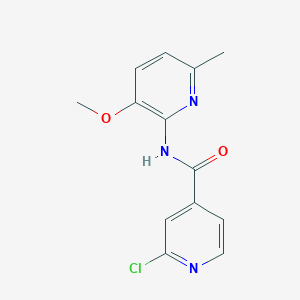
![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![Methyl (E)-4-oxo-4-(2-propan-2-ylspiro[5,6-dihydro-4H-indazole-7,4'-piperidine]-1'-yl)but-2-enoate](/img/structure/B2356966.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)
